ethyl N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]carbamate
Overview
Description
Ethyl (4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)carbamate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a sulfonyl group and a methoxybenzylamino group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl chloride to form the intermediate 4-{[(4-methoxybenzyl)amino]sulfonyl}aniline. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amino derivative.
Scientific Research Applications
Ethyl (4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonyl and carbamate groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-{[(4-methoxybenzyl)amino]sulfonyl}phenoxy)acetate: Similar structure but with an additional phenoxy group.
Ethyl [(4-methoxybenzyl)amino]acetate: Lacks the sulfonyl group but has a similar amino and methoxybenzyl structure.
Uniqueness
Ethyl (4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)carbamate is unique due to the presence of both sulfonyl and carbamate groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-3-24-17(20)19-14-6-10-16(11-7-14)25(21,22)18-12-13-4-8-15(23-2)9-5-13/h4-11,18H,3,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGWDMUOEWAGGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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